molecular formula C7H9ClN2 B1415116 2-chloro-4,5,6,7-tetrahydro-1H-benzimidazole CAS No. 1049127-52-7

2-chloro-4,5,6,7-tetrahydro-1H-benzimidazole

Cat. No.: B1415116
CAS No.: 1049127-52-7
M. Wt: 156.61 g/mol
InChI Key: XSQBUKGVVNZCRS-UHFFFAOYSA-N
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Description

2-Chloro-4,5,6,7-tetrahydro-1H-benzimidazole is a heterocyclic organic compound characterized by a fused benzene and imidazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4,5,6,7-tetrahydro-1H-benzimidazole typically involves the cyclization of o-phenylenediamine with chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, followed by intramolecular cyclization to form the benzimidazole ring.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4,5,6,7-tetrahydro-1H-benzimidazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various alkyl or aryl groups at the benzimidazole ring.

Scientific Research Applications

2-Chloro-4,5,6,7-tetrahydro-1H-benzimidazole has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 2-methyl-4,5,6,7-tetrahydro-1H-benzimidazole

  • 5-(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-benzimidazole

The uniqueness of 2-chloro-4,5,6,7-tetrahydro-1H-benzimidazole lies in its specific substituents and the resulting chemical and biological properties, which make it suitable for various applications.

Properties

IUPAC Name

2-chloro-4,5,6,7-tetrahydro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQBUKGVVNZCRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-4,5,6,7-tetrahydro-1H-benzimidazole
Reactant of Route 2
2-chloro-4,5,6,7-tetrahydro-1H-benzimidazole
Reactant of Route 3
2-chloro-4,5,6,7-tetrahydro-1H-benzimidazole
Reactant of Route 4
2-chloro-4,5,6,7-tetrahydro-1H-benzimidazole
Reactant of Route 5
2-chloro-4,5,6,7-tetrahydro-1H-benzimidazole
Reactant of Route 6
Reactant of Route 6
2-chloro-4,5,6,7-tetrahydro-1H-benzimidazole

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